1-Phenethyl-3,7-dihydro-purine-2,6-dione, commonly known as fenethylline, is a compound that belongs to the purine class of molecules. Its systematic name reflects its structure, which includes a phenethyl group attached to a purine base. This compound has garnered attention due to its pharmacological properties, particularly as a stimulant and potential therapeutic agent.
Fenethylline is synthesized through various chemical reactions involving theophylline derivatives. The compound exists in nature as a modified form of theophylline, which is a well-known stimulant found in tea and coffee.
Fenethylline can be classified within the following categories:
The synthesis of 1-Phenethyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of theophylline derivatives. One common method includes the use of N-tosyltheophylline as a precursor, which can be reacted with phenethylamine derivatives under controlled conditions.
This method has been reported to yield good to excellent results in terms of purity and yield .
The molecular formula for 1-Phenethyl-3,7-dihydro-purine-2,6-dione is , with a molecular weight of approximately 341.4075 g/mol. The structure comprises a bicyclic purine ring system with substitutions that enhance its biological activity.
The compound's IUPAC Standard InChIKey is NMCHYWGKBADVMK-UHFFFAOYSA-N, which can be used for database searches and structural identification .
Fenethylline undergoes various chemical reactions typical of purines, including:
The reactivity of fenethylline can be attributed to the presence of nitrogen atoms in its structure, which participate in nucleophilic attacks during alkylation reactions .
Fenethylline acts primarily as a central nervous system stimulant. It is believed to exert its effects through the inhibition of phosphodiesterase and modulation of adenosine receptors. This leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, enhancing neurotransmitter release.
Studies have shown that fenethylline has affinity for adenosine A2A receptors, which are implicated in various neurological processes . Its mechanism also involves interactions with dopamine receptors, contributing to its stimulant effects.
Relevant data from spectroscopic analyses indicate characteristic absorption peaks corresponding to functional groups present in the molecule .
Fenethylline has been investigated for various applications:
Additionally, ongoing research explores its role in enhancing cognitive function and its potential therapeutic benefits in neurological disorders.
1-Phenethyl-3,7-dihydro-purine-2,6-dione (hereafter referred to as the phenethyl-purinedione) emerges as a potent inhibitor of the human Caf1/CNOT7 deadenylase, a critical component of the CCR4-NOT complex responsible for mRNA poly(A) tail shortening. Biochemical profiling reveals submicromolar inhibition (IC₅₀ = 1.5 ± 0.3 µM), positioning it among the most effective non-nucleoside inhibitors of this Mg²⁺-dependent ribonuclease [1] [3]. The compound's selectivity was established through comparative analysis against related deadenylases, with significantly reduced activity observed against poly(A)-specific ribonuclease (PARN; IC₅₀ > 80 µM). This selectivity profile underscores its utility as a pharmacological tool for dissecting Caf1-specific functions in gene regulation, particularly given Caf1's role in metastatic progression and bone metabolism [3]. Structural optimization studies demonstrated that elongation of the N7-alkyl chain from benzyl (5a, IC₅₀ = 10.4 µM) to phenethyl (5j) enhanced potency 7-fold, attributable to optimized hydrophobic interactions within the Caf1 catalytic pocket [3].
Table 1: Inhibitory Activity of Purine-2,6-dione Derivatives Against Caf1/CNOT7 | Compound | N7 Substituent | IC₅₀ (µM) ± SEM |
---|---|---|---|
5a | Benzyl | 10.4 ± 0.4 | |
5f | 3-Phenylpropyl | 13.3 ± 2.3 | |
5j | Phenethyl | 1.5 ± 0.3 | |
5k | 2-Pyridylmethyl | 4.0 ± 1.1 |
Data derived from fluorescence-based nuclease assays [3]
Beyond deadenylase inhibition, the phenethyl-purinedione scaffold exhibits pan-sirtuin inhibitory activity, with particular potency against SIRT1, SIRT3, and SIRT5. Enzymatic assays using fluorogenic peptide substrates demonstrate low-micromolar to submicromolar inhibition across isoforms, notably SIRT1 (IC₅₀ = 0.10 ± 0.01 µM) and SIRT5 (IC₅₀ = 0.42 ± 0.01 µM), outperforming reference inhibitor ELT-31 against these targets [4]. The conserved purine-2,6-dione core enables competitive binding at the conserved acetyl-lysine substrate pocket, with molecular docking confirming hydrophobic enclosure by residues Phe157, Phe180, and Val231 in SIRT3 [4]. Notably, modifications at the N1 and N3 positions significantly modulate isoform selectivity, though the phenethyl derivative itself was not quantitatively profiled in the available dataset. Structural analogues featuring 8-mercapto substitutions (e.g., compound 1, IC₅₀ = 0.79 µM for SIRT3) confirm the pharmacophoric importance of the purinedione core in sirtuin engagement [4].
Table 2: Sirtuin Isoform Inhibition by Purine-2,6-dione Analogues | Enzyme | Inhibitory Activity (IC₅₀, µM) | Inhibition Type |
---|---|---|---|
SIRT1 | 0.10 ± 0.01* | Competitive (acetyl-lysine) | |
SIRT2 | 1.17 ± 0.04* | Mixed-type (NAD⁺) | |
SIRT3 | 0.79 ± 0.06* | Competitive (acetyl-lysine) | |
SIRT5 | 0.42 ± 0.01* | Competitive (acetyl-lysine) | |
SIRT6 | 116.0 ± 6.2* | Not determined |
Data for analogue 1 (8-mercapto-3,7-diethyl derivative) [4]
The phenethyl-purinedione binds the Caf1/CNOT7 active site through a dual-mechanism involving metal ion coordination and hydrophobic enclosure. Molecular docking based on the crystal structure (PDB 7VOI) identifies key interactions:
Optimal linker length (2-carbon phenethyl vs. 1-carbon benzyl) maximizes binding by enabling simultaneous metal coordination and hydrophobic contact. This mechanistic insight was leveraged to design derivatives with enhanced potency, including 8-thio modifications that improve sirtuin affinity [4].
In sirtuins, the phenethyl-purinedione scaffold functions as a competitive inhibitor for the acetyl-lysine substrate and a mixed-type inhibitor for NAD⁺. Enzyme kinetic analyses using SIRT3 demonstrate:
Microscale thermophoresis (MST) confirms direct binding to SIRT3 (K𝒹 = 0.37 µM for analogue 15), with mutagenesis studies implicating residues His158 and Val231 in inhibitor recognition. The purine-2,6-dione core structurally mimics the nicotinamide-ribose moiety of NAD⁺, enabling competitive displacement at the conserved Rossmann-fold domain [4].
Table 3: Inhibition Kinetics of Purine-2,6-diones Against SIRT3 | Parameter | Value | Interpretation |
---|---|---|---|
Kᵢ (Acetyl Substrate) | 0.79 ± 0.06 µM* | High-affinity competitive binding | |
Kᵢ (NAD⁺) | 3.2 ± 0.4 µM* | Mixed-type inhibition | |
α-value (Cooperativity) | 1.8 | Positive binding cooperativity |
Data for analogue 1 [4]
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4